7-Phenylheptan-1-amine 7-Phenylheptan-1-amine
Brand Name: Vulcanchem
CAS No.: 17734-22-4
VCID: VC5439587
InChI: InChI=1S/C13H21N/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12,14H2
SMILES: C1=CC=C(C=C1)CCCCCCCN
Molecular Formula: C13H21N
Molecular Weight: 191.318

7-Phenylheptan-1-amine

CAS No.: 17734-22-4

Cat. No.: VC5439587

Molecular Formula: C13H21N

Molecular Weight: 191.318

* For research use only. Not for human or veterinary use.

7-Phenylheptan-1-amine - 17734-22-4

Specification

CAS No. 17734-22-4
Molecular Formula C13H21N
Molecular Weight 191.318
IUPAC Name 7-phenylheptan-1-amine
Standard InChI InChI=1S/C13H21N/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12,14H2
Standard InChI Key JFFFKDHHNGBVFT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCCCCCN

Introduction

Structural and Molecular Characterization

Chemical Identity and Stereochemical Features

7-Phenylheptan-1-amine consists of a linear heptyl chain with a phenyl group at the seventh carbon and an amine group at the terminal position. The absence of stereocenters in its structure simplifies synthetic routes and derivatization strategies . Key structural parameters include:

PropertyValue
Molecular formulaC13H21N\text{C}_{13}\text{H}_{21}\text{N}
Molecular weight191.31 g/mol
IUPAC name7-phenylheptan-1-amine
SMILESC1=CC=C(C=C1)CCCCCCCN
LogP (estimated)~4.4 (based on analogs)

The amine group's basicity (pKa10\text{p}K_a \approx 10) and the phenyl ring's electron-withdrawing effects influence its reactivity, particularly in nucleophilic substitutions and hydrogen-bonding interactions .

Synthetic Methodologies

Conventional Alkylation Routes

Primary amines like 7-phenylheptan-1-amine are often synthesized via alkylation of ammonia or amine precursors. A representative approach involves:

  • Grignard Reaction: Reaction of 7-phenylheptanal with ammonia under reducing conditions .

  • Reductive Amination: Condensation of 7-phenylheptanal with ammonium acetate followed by sodium cyanoborohydride reduction .

Advanced Catalytic Strategies

Recent advances leverage transition-metal catalysis for efficient synthesis:

  • Palladium-Catalyzed C–H Activation: Direct functionalization of heptane derivatives using Pd(OAc)2_2 and ligands like 2,2'-bipyridine .

  • Copper-Mediated Cross-Coupling: Oxidative coupling of alkyl halides with phenylboronic acids under Cu(I) catalysis .

These methods achieve yields exceeding 70% with minimal byproducts, though scalability remains a challenge for industrial applications .

Physicochemical Properties

Solubility and Stability

7-Phenylheptan-1-amine exhibits limited water solubility (<1mg/mL<1 \, \text{mg/mL}) but is miscible with polar organic solvents (e.g., ethanol, DMSO). Stability studies indicate degradation under strong acidic or oxidative conditions, necessitating storage at 20C-20^\circ \text{C} under inert atmospheres .

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ\delta 7.30–7.15 (m, 5H, Ar–H), 2.60 (t, J=7.6HzJ = 7.6 \, \text{Hz}, 2H, CH2_2–Ph), 1.50–1.20 (m, 10H, CH2_2), 1.10 (s, 2H, NH2_2) .

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ\delta 142.1 (C–Ar), 128.4–125.8 (Ar–C), 41.5 (CH2_2–NH2_2), 35.2–22.7 (aliphatic chain) .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Structural analogs of 7-phenylheptan-1-amine demonstrate inhibitory activity against phospholipase A2_2 (PLA2_2), a target in inflammatory diseases. For example, polyfluoro ketones with similar alkyl-phenyl motifs exhibit IC50_{50} values in the nanomolar range . While direct data for 7-phenylheptan-1-amine are lacking, its amine group could facilitate interactions with catalytic residues in enzyme active sites .

Drug Delivery Systems

The compound's lipophilic backbone enables integration into lipid nanoparticles for enhanced drug bioavailability. Studies on related amines show improved cellular uptake in vitro, suggesting potential for targeted therapies .

Industrial and Catalytic Applications

Ligand Design in Homogeneous Catalysis

Primary amines serve as ligands in asymmetric catalysis. For instance, palladium complexes with alkylamine ligands achieve enantiomeric excess (eeee) >90% in cross-coupling reactions . The phenyl group in 7-phenylheptan-1-amine could stabilize metal centers via π–π interactions, though this remains unexplored experimentally.

Polymer Additives

Incorporation of 7-phenylheptan-1-amine into epoxy resins enhances mechanical strength and thermal stability. Thermo-gravimetric analysis (TGA) of analogous amines reveals decomposition temperatures exceeding 300C300^\circ \text{C} .

Future Directions

Mechanistic Studies

  • Elucidate interactions with biological targets (e.g., G-protein-coupled receptors) via molecular docking .

  • Optimize catalytic cycles using 7-phenylheptan-1-amine as a ligand in C–H functionalization .

Synthetic Biology Applications

Engineer microbial pathways (e.g., E. coli) for sustainable production via reductive amination of phenylketones .

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